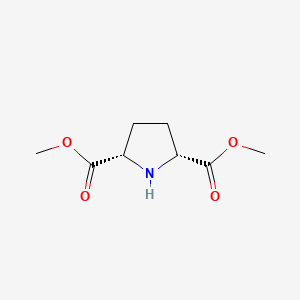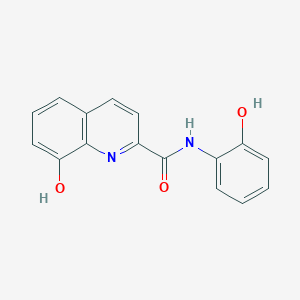![molecular formula C16H21NO4 B12582908 4-[3-(Butylamino)-3-oxoprop-1-en-1-yl]-2-methoxyphenyl acetate CAS No. 487028-52-4](/img/structure/B12582908.png)
4-[3-(Butylamino)-3-oxoprop-1-en-1-yl]-2-methoxyphenyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[3-(Butylamino)-3-oxoprop-1-en-1-yl]-2-methoxyphenyl acetate is a chemical compound known for its diverse applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a butylamino group, a methoxyphenyl group, and an acetate group. Its chemical properties make it a valuable substance for research and industrial purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Butylamino)-3-oxoprop-1-en-1-yl]-2-methoxyphenyl acetate typically involves multiple steps. One common method includes the reaction of 2-methoxyphenyl acetate with butylamine under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. The reaction mixture is then subjected to reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems allow for continuous production and better control over reaction conditions, leading to higher yields and purity of the final product . The use of microreactors also enhances the sustainability and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-[3-(Butylamino)-3-oxoprop-1-en-1-yl]-2-methoxyphenyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the butylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl acetates.
Aplicaciones Científicas De Investigación
4-[3-(Butylamino)-3-oxoprop-1-en-1-yl]-2-methoxyphenyl acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-[3-(Butylamino)-3-oxoprop-1-en-1-yl]-2-methoxyphenyl acetate involves its interaction with specific molecular targets. The butylamino group is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-tert-butylamino-1-(4-hydroxy-3-methylphenyl)ethanol
- Salbutamol
- Pirbuterol acetate
Uniqueness
4-[3-(Butylamino)-3-oxoprop-1-en-1-yl]-2-methoxyphenyl acetate is unique due to its specific structural features, which confer distinct chemical and biological properties.
Propiedades
Número CAS |
487028-52-4 |
|---|---|
Fórmula molecular |
C16H21NO4 |
Peso molecular |
291.34 g/mol |
Nombre IUPAC |
[4-[3-(butylamino)-3-oxoprop-1-enyl]-2-methoxyphenyl] acetate |
InChI |
InChI=1S/C16H21NO4/c1-4-5-10-17-16(19)9-7-13-6-8-14(21-12(2)18)15(11-13)20-3/h6-9,11H,4-5,10H2,1-3H3,(H,17,19) |
Clave InChI |
PAYBDVPWSZUTJB-UHFFFAOYSA-N |
SMILES canónico |
CCCCNC(=O)C=CC1=CC(=C(C=C1)OC(=O)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


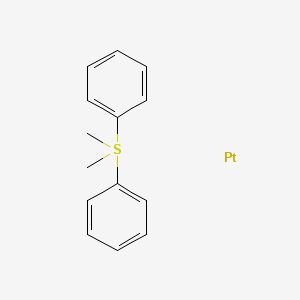
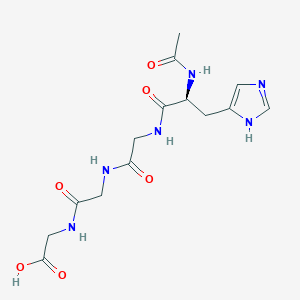
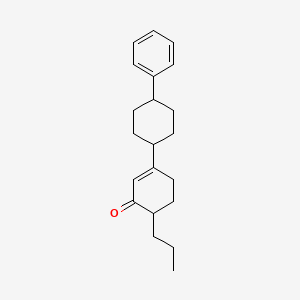
![Pyridine, 2,6-bis[2-(2-furanyl)ethenyl]-](/img/structure/B12582843.png)
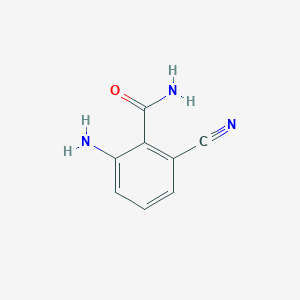

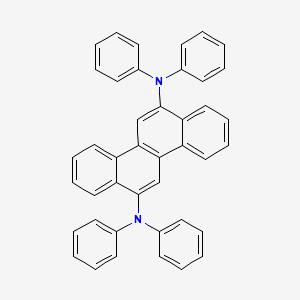
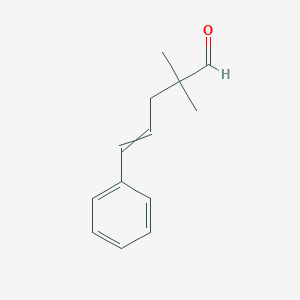
![2-[6-(Hydroxymethylidene)-1,6-dihydropyridin-2-yl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B12582872.png)
![1-Methyl-2-[(E)-(naphthalen-2-yl)diazenyl]-1H-imidazole](/img/structure/B12582877.png)


